2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Polymer intermediate Thermal analysis Monomer purification

2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile (CAS 55770‑61‑1), also designated 4‑(1‑cyano‑1‑methylethyl)phenol, is a tertiary benzylic nitrile that combines a phenolic hydroxyl group with a gem‑dimethyl‑substituted nitrile moiety. Its molecular formula is C₁₀H₁₁NO (MW 161.20).

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 55770-61-1
Cat. No. B1339979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-2-methylpropanenitrile
CAS55770-61-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)O
InChIInChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
InChIKeyXCPSAEFOSSDVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1): A Tertiary Nitrile Monomer for High‑Performance Polymer Intermediates


2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile (CAS 55770‑61‑1), also designated 4‑(1‑cyano‑1‑methylethyl)phenol, is a tertiary benzylic nitrile that combines a phenolic hydroxyl group with a gem‑dimethyl‑substituted nitrile moiety [1]. Its molecular formula is C₁₀H₁₁NO (MW 161.20) [2]. Structurally, it belongs to the class of α,α‑dialkylarylacetonitriles and serves primarily as a reactive intermediate for engineering polymers, including polyurethanes, epoxy resins, and polycarbonate‑related monomers [1].

Why 2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile Cannot Be Substituted by Common Hydroxybenzonitriles or Benzyl Cyanides


Generic substitution of 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile with structurally simpler nitriles—such as 4‑hydroxybenzonitrile, 4‑hydroxyphenylacetonitrile, or 2‑phenyl‑2‑methylpropanenitrile—is precluded by the unique steric and electronic profile conferred by the gem‑dimethyl substitution adjacent to the nitrile [1]. The tertiary carbon center significantly attenuates the electrophilicity of the nitrile and modulates the acidity of the phenolic proton, altering both reactivity and thermal behavior in polymer syntheses . Moreover, the compound's markedly higher melting point relative to close analogs reflects distinct solid‑state packing and stability characteristics that directly influence handling and formulation in industrial processes . The evidence below quantifies these differences.

Quantitative Differentiators for 2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile in Scientific Procurement


Melting Point Elevation: Indicator of Crystalline Stability and Handling Profile

The melting point of 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile is reported as 110 °C . In contrast, the structurally related 4‑hydroxyphenylacetonitrile (CAS 14191‑95‑8), which lacks the gem‑dimethyl group, exhibits a melting range of 68–71 °C . The closely related 4‑hydroxybenzonitrile (CAS 767‑00‑0) melts at 110–113 °C . This melting point differential of approximately 40 °C relative to 4‑hydroxyphenylacetonitrile is a direct consequence of the increased molecular rigidity and altered intermolecular hydrogen bonding imparted by the tertiary carbon center.

Polymer intermediate Thermal analysis Monomer purification

Gem‑Dimethyl Substitution: Attenuated Nitrile Electrophilicity for Controlled Polymerization

The presence of the gem‑dimethyl group in 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile creates a tertiary carbon center that sterically shields the nitrile moiety and reduces its electrophilicity relative to primary or secondary benzylic nitriles . This structural feature is explicitly leveraged in the synthesis of polyurethanes and epoxy resins, where the compound functions as a cyanoalkylphenol intermediate [1]. While direct kinetic data comparing nitrile reactivity are absent in the open literature, class‑level inference based on the well‑established reactivity series of benzylic nitriles (tertiary < secondary < primary) supports a lower, more controllable reaction rate, which minimizes unwanted side reactions during high‑temperature polymer curing.

Polyurethane Epoxy resin Reaction kinetics Cyanoalkylphenol

Preferential Use as a Cyanoalkylphenol Monomer in Polyurethane and Epoxy Resin Synthesis

Patents specifically identify 4‑(1‑cyano‑1‑methylethyl)phenol (synonymous with 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile) as a preferred intermediate for the preparation of polyurethanes, epoxy resins, and polycarbonate monomers [1][2]. In contrast, 4‑hydroxybenzonitrile and 4‑hydroxyphenylacetonitrile are predominantly cited as general synthetic building blocks or in herbicide applications, with limited explicit reference to engineered polymer backbones . The gem‑dimethyl substitution in the target compound provides a rigid, hydrophobic spacer that enhances the thermal and mechanical properties of the resulting polymer networks.

Polyurethane Epoxy resin Cyanoalkylphenol Polycarbonate monomer

Thermal Decomposition Profile: Stability Under Nitrogen and Air Atmospheres

Thermogravimetric analysis (TGA) of 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile shows no weight loss up to 360 °C under both nitrogen and air, followed by an ~11% weight loss between 360–400 °C independent of carrier gas [1]. Above 400 °C, decomposition accelerates more rapidly in air than in nitrogen. This thermal profile confirms the absence of occluded solvent and indicates robust stability under inert processing conditions up to 360 °C. While TGA data for 4‑hydroxyphenylacetonitrile are not directly comparable, the high onset temperature is consistent with the enhanced thermal resilience imparted by the tertiary carbon center.

Thermogravimetric analysis Thermal stability Polymer processing

High‑Impact Application Scenarios for 2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile in Advanced Polymer Research


Synthesis of Thermally Stable Polyurethane and Epoxy Networks

2‑(4‑Hydroxyphenyl)‑2‑methylpropanenitrile is specifically claimed as a cyanoalkylphenol intermediate for polyurethanes and epoxy resins [1]. Its tertiary nitrile structure reduces undesired side reactions during curing, while the phenolic hydroxyl group participates in polyaddition or polycondensation reactions. The compound's 360 °C thermal stability threshold [2] ensures it remains intact under typical curing conditions (often 150–250 °C), making it a reliable monomer for high‑performance coatings, adhesives, and composite matrices.

Development of Modified Polycarbonate Monomers with Enhanced Rigidity

As a precursor to bisphenol A‑derived intermediates [1], 2‑(4‑hydroxyphenyl)‑2‑methylpropanenitrile introduces a gem‑dimethyl‑substituted nitrile spacer into polycarbonate backbones. This modification increases chain rigidity and steric bulk, which can elevate glass transition temperatures (Tg) and improve dimensional stability under load. Researchers seeking to tailor the thermomechanical profile of polycarbonates for automotive glazing or electronic housings should evaluate this monomer.

Design of High‑Purity Crystalline Building Blocks for Controlled Polymerization

The well‑defined melting point of 110 °C and the absence of solvate formation (as evidenced by TGA showing no weight loss <360 °C [2]) render this compound highly amenable to purification by recrystallization. For kinetic studies of step‑growth polymerizations or for preparing well‑defined oligomeric model compounds, the compound's high crystalline stability and purity profile reduce batch‑to‑batch variability, a critical factor in academic and industrial research reproducibility.

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